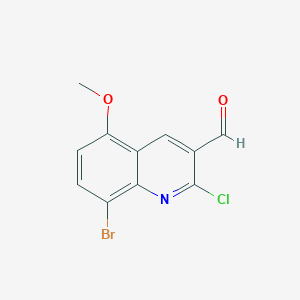
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Descripción general
Descripción
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7BrClNO2 . It is a white to brown solid and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is 1S/C11H7BrClNO2/c1-16-9-3-2-8 (12)10-7 (9)4-6 (5-15)11 (13)14-10/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde has a molecular weight of 300.54 g/mol . It is a white to brown solid and should be stored at +4°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent studies have highlighted the versatility of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde and its analogs in synthetic chemistry. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating their utility in constructing quinoline derivatives with potential biological activity (Hamama et al., 2018). Innovative synthetic methodologies, such as the telescoping process, have improved the efficiency of producing these compounds, significantly reducing the number of isolation processes and increasing overall yields (Nishimura & Saitoh, 2016).
Biological Evaluation and Applications
The chemical reactivity of quinoline derivatives has been harnessed for various biological applications. For example, quinoline-based compounds have been investigated for their potential as chemosensors, with specific derivatives showing selective responses to metal ions, such as cadmium, which is relevant for environmental monitoring and food safety (Prodi et al., 2001). Furthermore, the synthesis of novel quinoline derivatives has led to the discovery of compounds with antimicrobial and antimalarial properties, underscoring the therapeutic potential of these molecules (Parthasaradhi et al., 2015).
Advanced Materials and Sensing Applications
Quinoline derivatives have also found applications in material science and sensing technologies. The structural modification of quinoline compounds enables the development of advanced materials with desired optical and electronic properties, applicable in sensors, organic electronics, and photonics. For instance, the design and synthesis of quinoline-based 1,2,3-triazoles demonstrated their potential as antimicrobial agents and highlighted the versatility of quinoline derivatives in creating functional materials (Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJKKLMDBWSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



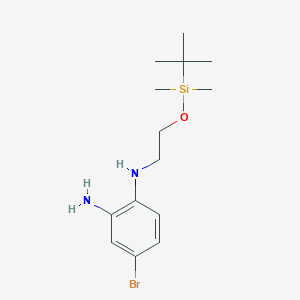
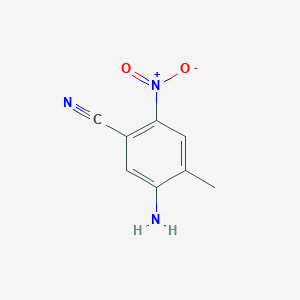
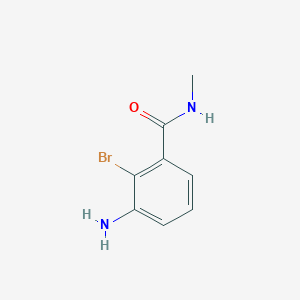
![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
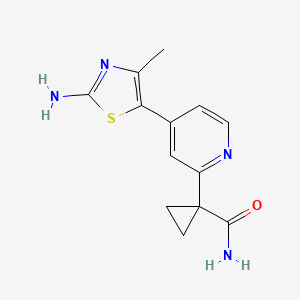
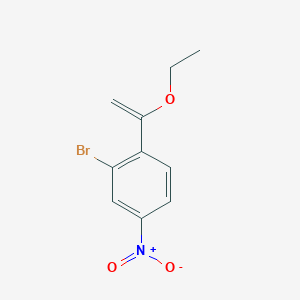
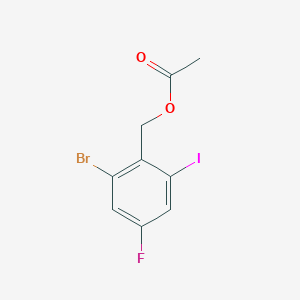
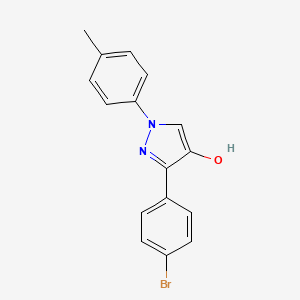
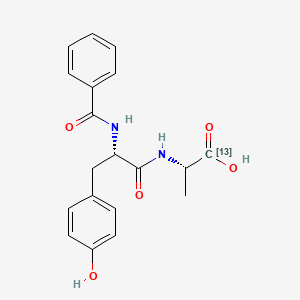
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

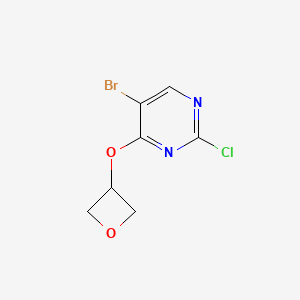
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
